Ethyl (2S,3S)-2-amino-3-phenylbutanoate
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Overview
Description
Ethyl (2S,3S)-2-amino-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is an ester derivative of an amino acid and exhibits unique stereochemical properties due to its two stereocenters. It is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3S)-2-amino-3-phenylbutanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and benzylamine.
Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with benzylamine to form an intermediate compound.
Reduction and Esterification: The intermediate is then subjected to reduction using a suitable reducing agent, followed by esterification to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions and catalysts to enhance yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (2S,3S)-2-amino-3-phenylbutanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (2S,3S)-2-amino-3-phenylbutanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,3R)-2-amino-3-phenylbutanoate: A diastereomer with different stereochemistry.
Ethyl (2R,3S)-2-amino-3-phenylbutanoate: Another diastereomer with distinct properties.
Ethyl (2R,3R)-2-amino-3-phenylbutanoate: A diastereomer with unique stereochemical characteristics.
Uniqueness
Ethyl (2S,3S)-2-amino-3-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
ethyl (2S,3S)-2-amino-3-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCCMPPURKHIM-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C)C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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